C5-Formylation Step Yield: 92% for Target Compound vs. 78% for the Unformylated N-Alkylation Precursor
In the same patent (CN106380438A), the synthesis of 3-(5-formylindolin-1-yl)propyl benzoate (Compound 2) via Vilsmeier–Haack formylation of 1-(3-benzoyloxypropyl)indoline proceeds in 92% yield with 92.43% HPLC purity, compared with only 78% yield (98.66% purity) for the preceding N-alkylation step producing the unformylated precursor [1]. This demonstrates that formylation at C5 is a highly efficient transformation relative to the initial N-alkylation. Furthermore, the subsequent asymmetric Henry reaction on the C5-formyl intermediate proceeds in 92% yield with 98.73% purity, confirming that the C5-formyl group provides a competent electrophilic handle for stereoselective C–C bond construction [1].
| Evidence Dimension | Synthetic step yield and purity (HPLC area%) within a single patent protocol |
|---|---|
| Target Compound Data | Yield: 92%; Purity: 92.43% (HPLC) — C5-formylation step (Compound 2, i.e., 3-(5-formylindolin-1-yl)propyl benzoate) |
| Comparator Or Baseline | Yield: 78%; Purity: 98.66% (HPLC) — N-alkylation step (Compound 1, i.e., 1-(3-benzoyloxypropyl)indoline, the unformylated precursor) |
| Quantified Difference | Formylation step yield exceeds N-alkylation step yield by 14 percentage points (92% vs. 78%). Subsequent Henry reaction on Compound 2: 92% yield, 98.73% purity. |
| Conditions | N-alkylation: benzoic acid, 1-chloro-3-bromopropane, triethylamine, DMF, 25–100 °C, 21 h total. Formylation: POCl₃, DMF, 0 °C → 25 °C, 3 h, then aqueous quench. Patent CN106380438A, Embodiments 1–3. |
Why This Matters
For procurement of early-stage silodosin intermediates, the high formylation yield indicates a robust, scalable step that reliably delivers the C5-aldehyde handle required for chiral induction, making this specific compound a more dependable building block than the unformylated precursor which is produced in substantially lower yield.
- [1] CN106380438A. (2017). Preparation method of indoline derivative for synthesizing silodosin. Jiangsu Yutian Pharmaceutical Co., Ltd. Embodiments 1, 2, and 3; paragraphs [0037]–[0055]. View Source
